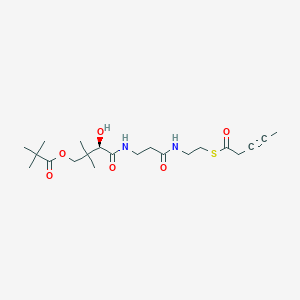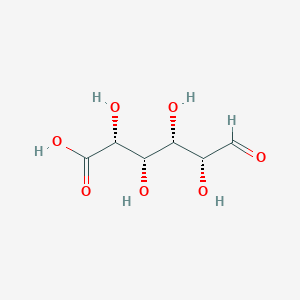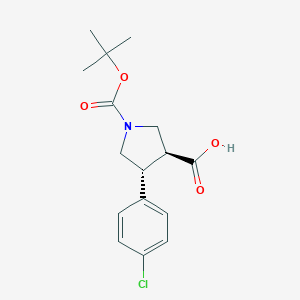
3-Chloro-2-iodobenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related chloro-iodobenzoic acids and their derivatives often involves multi-step chemical processes including nitration, esterification, reduction, diazotization, and hydrolysis. A practical example is the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, synthesized from 2,4-difluoro-3-chlororobenzoic acid, showcasing the versatility of chloro-iodobenzoic acids in synthetic chemistry. This method highlights the controlled reaction conditions and improved yields through a sequence of well-established chemical reactions (Zhang et al., 2020).
Wissenschaftliche Forschungsanwendungen
-
Organic Chemistry
- Application : 2-Iodobenzoic acid is used as a precursor for the preparation of 2-Iodosobenzoic Acid (IBA) and 2-Iodoxybenzoic Acid (IBX), both used as mild oxidants .
- Method : The synthesis of 2-iodobenzoic acid via the diazotization of anthranilic acid is commonly performed in university organic chemistry labs . A convenient and practical method for the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants as efficient organocatalysts and reagents for various reactions using Oxone® in aqueous solution under mild conditions at room temperature .
- Results : The thus obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .
-
Pharmaceutical Sciences
-
Material Sciences
-
Protein Chemistry
-
Medicinal Chemistry
- Application : 2-Iodobenzoic acid plays a role in synthesizing radioiodinated esters and amides for adrenal imaging agents, as well as in the development of N-hydroxypyridone derivatives with potential anti-ischemic stroke properties .
- Method : The synthesis method involves starting with reactants including 2-oxo-1,2-diphenylethyl 2-iodobenzoate, using specific catalysts and conditions under blue LED irradiation to ensure a high yield of 100% for the final product .
- Results : In vivo experiments confirmed the efficacy of compound I·olamine in reducing brain infarction and alleviating neurological deficits in rats with middle cerebral artery occlusion .
-
Synthetic Chemistry
-
Detection of Sulfhydryl Groups in Proteins
-
Synthesis of Oligo (m -phenylene ethynylenes)
-
Synthesis of (±)-Lycoricidine
-
Synthesis of Various Detoxifiers of Organophosphorus Nerve Agents
-
Preparation of Oxidizing Reagents
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNWQTZBUIFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560936 | |
| Record name | 3-Chloro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-iodobenzoic acid | |
CAS RN |
123278-03-5 | |
| Record name | 3-Chloro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol](/img/structure/B51581.png)






